4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzyl” part refers to a benzyl group (a benzene ring with a CH2 group attached) that has a methoxy group (OCH3) attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methoxy group at the 4th position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a triazole ring are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .Scientific Research Applications
Synthesis and Reactivity
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a compound of interest due to its versatile reactivity and potential applications in creating a variety of heterocyclic compounds. Its synthesis and subsequent reactions form the basis for exploring its utility in various scientific research applications.
- The compound serves as a precursor in the synthesis of azole derivatives, including 1,2,3-triazoles, showcasing its importance in creating compounds with potential biological activities. For instance, it has been used to synthesize 4,5-dibromo-1H-1,2,3-triazoles through reactions with chloromethyl methyl ether, benzyl chloride, and 4-methoxybenzyl chloride under varying conditions. These derivatives further react with butyllithium to yield 5-substituted 1,2,3-triazoles, highlighting its utility in constructing complex molecular structures with high yields (Iddon & Nicholas, 1996).
Biological Activities
Exploring the biological activities of compounds derived from 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is crucial for identifying potential therapeutic applications.
- Some novel heterocyclic compounds derived from this class of triazoles have been synthesized and evaluated for their lipase and α-glucosidase inhibition activities. These studies are pivotal for the development of new treatments for diseases like diabetes and obesity. For example, compounds with significant anti-lipase and anti-α-glucosidase activities have been reported, demonstrating the therapeutic potential of these derivatives (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAJDVVSIOYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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